N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide, commonly known as DTZ323, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DTZ323 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, which includes structures similar to the compound . These compounds have been evaluated for their antimicrobial activities, showing promising results against various bacterial strains. The detailed synthetic pathways and the antimicrobial efficacy of these compounds suggest their potential as leads for developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antihyperglycemic Agents
A series of thiazolidinedione derivatives, closely related to the target compound, has been synthesized and identified as potential antidiabetic agents. These studies include structure-activity relationship (SAR) analyses, leading to the identification of compounds with significant antihyperglycemic activity. This research underscores the compound's framework as a valuable scaffold for developing new diabetes treatments (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Heterocyclic Synthesis with Antibiotic Potential
Another study focused on the synthesis of antibiotic and antibacterial drugs using a carboxamide derivative, aiming to develop new drugs with significant biological activity. This research highlights the compound's utility in synthesizing heterocyclic compounds with potential antibiotic properties (Ahmed, 2007).
Antitumor Agents
Benzothiazole derivatives based on a similar structural motif have been synthesized and evaluated for their antitumor activities. These compounds have demonstrated selective cytotoxicity against tumor cell lines, indicating the compound's relevance in designing novel antitumor agents (Yoshida et al., 2005).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Research into substituted benzamides has yielded potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. This study provides insights into the design of aminothiazole-based analogues with therapeutic potential in cancer treatment (Borzilleri et al., 2006).
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18-13-27-20(26)23(18)17-6-2-1-5-16(17)21-19(25)14-7-9-15(10-8-14)22-11-3-4-12-22/h3-4,7-12,16-17H,1-2,5-6,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIUHIHVRAXVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.